molecular formula C7H10O2 B12981280 (R)-4-Methylhex-2-ynoic acid

(R)-4-Methylhex-2-ynoic acid

Cat. No.: B12981280
M. Wt: 126.15 g/mol
InChI Key: LNPJWHMAAGDLIG-ZCFIWIBFSA-N
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Description

®-4-Methylhex-2-ynoic acid is an organic compound with a unique structure characterized by a terminal carboxylic acid group and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methylhex-2-ynoic acid typically involves the use of alkyne precursors and carboxylation reactions. One common method is the alkylation of propargyl alcohol followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of strong bases such as sodium hydride and oxidizing agents like potassium permanganate.

Industrial Production Methods: Industrial production of ®-4-Methylhex-2-ynoic acid may involve large-scale oxidation processes and the use of continuous flow reactors to ensure high yield and purity. The optimization of reaction conditions, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: ®-4-Methylhex-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The terminal alkyne can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or osmium tetroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium amide (NaNH2) in liquid ammonia.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted alkynes.

Scientific Research Applications

®-4-Methylhex-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-Methylhex-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-Methylhexanoic acid: Lacks the alkyne group, resulting in different reactivity and applications.

    Hex-2-ynoic acid: Similar structure but without the methyl group, affecting its chemical properties and biological activity.

    Propargyl alcohol: Contains the alkyne group but lacks the carboxylic acid group, leading to different uses in synthesis.

Uniqueness: ®-4-Methylhex-2-ynoic acid is unique due to the presence of both the alkyne and carboxylic acid functional groups, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(4R)-4-methylhex-2-ynoic acid

InChI

InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h6H,3H2,1-2H3,(H,8,9)/t6-/m1/s1

InChI Key

LNPJWHMAAGDLIG-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@@H](C)C#CC(=O)O

Canonical SMILES

CCC(C)C#CC(=O)O

Origin of Product

United States

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